molecular formula C18H18N4O3 B514708 N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide CAS No. 895643-42-2

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

Cat. No.: B514708
CAS No.: 895643-42-2
M. Wt: 338.4g/mol
InChI Key: QNIMSSVMBWYTLB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a phenyl group at the N1 position, a methyl group at C5, and a 2,4-dimethoxyphenyl moiety attached via the carboxamide group. This structure combines aromaticity, hydrogen-bonding capacity (via the carboxamide), and lipophilic methoxy substituents, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-10-9-14(24-2)11-16(15)25-3/h4-11H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMSSVMBWYTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of 2,4-dimethoxyaniline with appropriate reagents to form the triazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1,2,3-Triazole N1-phenyl, C5-methyl, C4-carboxamide (2,4-dimethoxyphenyl) C24H24N4O3 416.47 -
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole N1-(oxazolylmethyl), C5-amino, C4-carboxamide (2-fluorophenyl), oxazole substituent C22H21FN6O3 460.44
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 1,2,4-Triazole 2,4-Dimethoxyphenyl, thioacetic acid linker C12H12N4O4S 308.31
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole 2,4-Dimethoxyphenyl (acrylamide substituent) C19H16N2O3S 352.41
N-(4-Acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole N1-(2-methylphenyl), C5-amino, C4-carboxamide (4-acetylphenyl) C20H19N5O2 361.40

Key Observations :

  • Triazole vs.
  • Substituent Effects : The 2,4-dimethoxyphenyl group (common in and ) increases hydrophilicity compared to purely aromatic substituents (e.g., phenyl or fluorophenyl in ). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .

Key Observations :

  • Triazole Synthesis : Carboxamide-linked triazoles (e.g., ) are typically synthesized via coupling agents like EDCI/HOBt, yielding ~60–70% after purification . This aligns with methods for analogous triazoles ().
  • Dimethoxyphenyl Incorporation : The 2,4-dimethoxyphenyl group is introduced via reductive cyclization () or direct substitution (), suggesting flexibility in synthetic routes for the target compound.
Physicochemical Properties
  • Lipophilicity : Methoxy groups (logP ~1.0 per group) reduce lipophilicity compared to halogens (e.g., fluorine in ) or methyl groups. The target compound’s dimethoxyphenyl moiety may balance solubility and membrane penetration .
  • Melting Points : Triazole carboxamides with rigid substituents (e.g., fluorophenyl in ) show higher melting points (~170°C) than less polar analogs (~130°C) . The target’s dimethoxyphenyl group may similarly elevate melting points.

Biological Activity

N-(2,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring, a carboxamide group, and two methoxy-substituted phenyl groups. Its molecular formula is C18H18N4O3C_{18}H_{18}N_4O_3, with a molecular weight of 342.36 g/mol. The presence of the triazole moiety is significant as it is associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound may also act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK pathways .

Antimicrobial Properties

Triazoles are well-known for their antifungal and antibacterial activities. This compound has shown promising results against several microbial strains. In vitro studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic fungi .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been observed in various animal models where triazole derivatives reduced inflammation markers significantly .

Case Studies and Research Findings

  • Anticancer Study : A study involving this compound showed a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this triazole derivative exhibited superior activity against fungal strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of conventional antifungal agents .
  • Toxicological Assessment : A toxicological evaluation revealed that high doses did not result in significant hepatotoxicity or nephrotoxicity in animal models, suggesting a favorable safety profile for further development .

Data Table: Biological Activity Summary

Biological ActivityAssessed EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against MRSA and fungi
Anti-inflammatoryReduces pro-inflammatory cytokines

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